molecular formula C14H23Cl3N2O B1532161 1-[4-(4-Chloro-phenoxy)-butyl]-piperazine dihydrochloride CAS No. 1185293-72-4

1-[4-(4-Chloro-phenoxy)-butyl]-piperazine dihydrochloride

Cat. No.: B1532161
CAS No.: 1185293-72-4
M. Wt: 341.7 g/mol
InChI Key: FMMDXUNVZMPZOP-UHFFFAOYSA-N
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Description

1-[4-(4-Chloro-phenoxy)-butyl]-piperazine dihydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound features a piperazine ring substituted with a 4-(4-chlorophenoxy)butyl group, making it a valuable intermediate in various chemical syntheses and pharmaceutical formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Chloro-phenoxy)-butyl]-piperazine dihydrochloride typically involves the reaction of 4-chlorophenol with butyl bromide to form 4-(4-chlorophenoxy)butane. This intermediate is then reacted with piperazine under controlled conditions to yield the target compound. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like toluene .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(4-Chloro-phenoxy)-butyl]-piperazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted piperazine derivatives, while coupling reactions can produce complex organic molecules .

Scientific Research Applications

1-[4-(4-Chloro-phenoxy)-butyl]-piperazine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(4-Chloro-phenoxy)-butyl]-piperazine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the biological context and the specific application being studied .

Comparison with Similar Compounds

Uniqueness: 1-[4-(4-Chloro-phenoxy)-butyl]-piperazine dihydrochloride is unique due to its specific piperazine substitution, which imparts distinct chemical and biological properties. This makes it particularly valuable in pharmaceutical research and industrial applications .

Properties

IUPAC Name

1-[4-(4-chlorophenoxy)butyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O.2ClH/c15-13-3-5-14(6-4-13)18-12-2-1-9-17-10-7-16-8-11-17;;/h3-6,16H,1-2,7-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMDXUNVZMPZOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCCOC2=CC=C(C=C2)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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